molecular formula C20H27P B1301956 2-(Di-tert-butylphosphino)biphenyl CAS No. 224311-51-7

2-(Di-tert-butylphosphino)biphenyl

Cat. No.: B1301956
CAS No.: 224311-51-7
M. Wt: 298.4 g/mol
InChI Key: CNXMDTWQWLGCPE-UHFFFAOYSA-N
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Description

2-(Di-tert-butylphosphino)biphenyl (CAS 224311-51-7), commonly referred to as JohnPhos, is a monodentate phosphine ligand with a biphenyl backbone substituted with two tert-butyl groups on the phosphorus atom . Its steric bulk and electron-rich nature make it a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura couplings . JohnPhos is also utilized in gold-catalyzed hydroarylation and cycloisomerization reactions due to its ability to stabilize reactive metal intermediates . The compound’s air stability and compatibility with diverse reaction conditions (e.g., high temperatures, polar solvents) have established it as a cornerstone in homogeneous catalysis .

Preparation Methods

Grignard Reagent Route with Palladium-Catalyzed Coupling

This is one of the most established and high-yielding methods for synthesizing 2-(Di-tert-butylphosphino)biphenyl.

  • Procedure Summary:

    • Formation of Grignard reagent by reacting 2-bromobiphenyl with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere and reflux for 2 hours.
    • After cooling to room temperature, tetrakis(triphenylphosphine)palladium(0) catalyst is added.
    • Di-tert-butylchlorophosphine is then added dropwise at room temperature.
    • The reaction mixture is refluxed for an additional 2 hours.
    • Quenching with saturated ammonium chloride solution, followed by organic phase separation, methanol crystallization, and filtration yields the product.
  • Yield and Purity:

    • Yield reported up to 95.7%.
    • Product obtained as a white solid with high purity (99% by recrystallization).
  • Reaction Conditions:

Step Reagents/Conditions Time Atmosphere Temperature
Grignard formation 2-bromobiphenyl + Mg in THF 2 hours Nitrogen Reflux
Palladium catalyst addition Tetrakis(triphenylphosphine)palladium(0) 30 minutes Nitrogen Room temperature
Phosphine addition Di-tert-butylchlorophosphine (dropwise) 2 hours Nitrogen Reflux
Quenching and workup Saturated NH4Cl, methanol crystallization - - Ice-water bath
  • Reference: Detailed in ChemicalBook and Ambeed sources with experimental reproducibility.

Palladium-Catalyzed Cross-Coupling Using Di-tert-butylphosphine and o-Dibromobenzene

This method involves a palladium(0)-catalyzed coupling of di-tert-butylphosphine with o-dibromobenzene in the presence of a base such as sodium carbonate.

  • Procedure Summary:

    • Under argon atmosphere, di-tert-butylphosphine and o-dibromobenzene are combined in toluene.
    • Palladium(0) catalyst (e.g., bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)) and sodium carbonate are added.
    • The mixture is heated at 80–100 °C for 6–12 hours.
    • After cooling, phenylboronic acid or other boronic acids can be added for further coupling.
    • The reaction is quenched with water, extracted, dried, and the solvent removed under reduced pressure.
    • Recrystallization from methanol yields the product.
  • Yield and Purity:

    • Yields reported between 80% and 88%.
    • Product purity confirmed by NMR (31P and 1H).
  • Reaction Conditions:

Step Reagents/Conditions Time Atmosphere Temperature
Coupling reaction Di-tert-butylphosphine + o-dibromobenzene + Pd(0) + Na2CO3 in toluene 6–12 hours Argon 80–100 °C
Workup Water quench, extraction, drying, recrystallization - - Room temperature
  • Reference: Patent CN109369715A provides detailed experimental data and NMR characterization.

Copper(I) Bromide Mediated Coupling with Grignard Reagent

An alternative method uses copper(I) bromide as a catalyst in tetrahydrofuran solvent.

  • Procedure Summary:

    • Preparation of Grignard reagent from 2-bromobiphenyl and magnesium in THF.
    • Addition of di-tert-butylphosphinous chloride and copper(I) bromide catalyst.
    • Stirring at reflux temperature for 4 hours.
    • Workup involves acid-base extraction and recrystallization.
  • Yield and Purity:

    • Yield approximately 87.5%.
    • Product purity around 99%.
  • Reaction Conditions:

Step Reagents/Conditions Time Atmosphere Temperature
Grignard formation 2-bromobiphenyl + Mg in THF - Nitrogen Room temperature
Coupling reaction Di-tert-butylphosphinous chloride + CuBr in THF 4 hours Nitrogen Reflux (30–35 °C)
Workup Acid-base extraction, recrystallization - - Room temperature
  • Reference: Experimental details and yields reported in Ambeed and related literature.
Method Key Reagents Catalyst Solvent Yield (%) Reaction Time Temperature Atmosphere
Grignard + Pd(0) coupling 2-bromobiphenyl, Mg, di-tert-butylchlorophosphine Tetrakis(triphenylphosphine)palladium(0) THF 95.7 ~4.5 hours total Reflux, RT Nitrogen
Pd(0)-catalyzed cross-coupling Di-tert-butylphosphine, o-dibromobenzene, Na2CO3 Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(0) Toluene 80–88 6–12 hours 80–100 °C Argon
CuBr mediated coupling 2-bromobiphenyl, Mg, di-tert-butylphosphinous chloride Copper(I) bromide THF 87.5 4 hours Reflux (30–35 °C) Nitrogen
  • The Grignard reagent route with palladium catalysis is the most commonly used method due to its high yield and straightforward workup.
  • The palladium-catalyzed cross-coupling with di-tert-butylphosphine and o-dibromobenzene offers a versatile approach, allowing further functionalization via boronic acids.
  • Copper(I) bromide catalysis provides a good alternative with slightly lower temperature requirements and good yields.
  • All methods require strict inert atmosphere conditions (nitrogen or argon) to prevent oxidation of phosphine intermediates.
  • Recrystallization from methanol is a common purification step to achieve high purity.
  • Analytical data such as 31P NMR and 1H NMR confirm the structure and purity of the final product.

The preparation of this compound is well-established through several synthetic routes, primarily involving palladium-catalyzed coupling reactions and Grignard reagent intermediates. The choice of method depends on available reagents, desired scale, and purity requirements. The Grignard-palladium method stands out for its high yield and reproducibility, while palladium cross-coupling and copper-catalyzed methods provide valuable alternatives. These methods are supported by detailed experimental data and have been validated in multiple research and industrial contexts.

Scientific Research Applications

Catalytic Applications

1.1 Suzuki-Miyaura Cross-Coupling Reactions
One of the most notable applications of 2-(di-tert-butylphosphino)biphenyl is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The ligand enhances the reaction efficiency when paired with palladium catalysts, allowing for the coupling of aryl halides with boronic acids under mild conditions .

1.2 Hydrophenoxylation of Alkynes
This compound also serves as an effective catalyst in the hydrophenoxylation of unactivated internal alkynes. The process involves the addition of phenolic groups to alkynes, leading to the formation of valuable intermediates for further chemical transformations .

1.3 Decarboxylative Cross-Coupling
this compound has been employed in decarboxylative cross-coupling reactions involving diaryl disulfides or diaryl diselenides with dialkoxybenzoic acids. This application highlights its utility in synthesizing complex organic molecules from simpler precursors .

1.4 Regioselective Arylations
The ligand is also effective in regioselective arylation reactions, allowing for the targeted introduction of aryl groups into olefins using aryl chlorides. This selectivity is essential for synthesizing compounds with specific structural features .

Pharmaceutical Synthesis

2.1 Synthesis of Imidazo[1,2-a]pyridines
In pharmaceutical chemistry, this compound has been utilized in the synthesis of novel imidazo[1,2-a]pyridines, which exhibit potent antiviral activity against the herpes virus. The ligand's role in facilitating these reactions underscores its importance in developing therapeutic agents .

2.2 Synthesis of Complex Organic Molecules
The ligand has also been involved in various synthetic pathways leading to complex organic molecules that serve as potential drug candidates. Its ability to stabilize palladium catalysts enhances reaction rates and yields, making it a valuable tool in medicinal chemistry .

Materials Science Applications

3.1 Dynamic Gel Systems
Research has demonstrated that this compound can participate in hydrosilylation reactions to create dynamic gel systems responsive to light stimuli. These materials have potential applications in soft robotics and responsive materials technology .

Case Studies

Study Application Findings
Study on Suzuki-Miyaura ReactionCarbon-Carbon Bond FormationDemonstrated high yields and efficiency using this compound as a ligand with palladium catalysts .
Hydrophenoxylation ResearchAddition to AlkynesShowed improved reaction rates and selectivity when using this ligand compared to traditional phosphines .
Pharmaceutical SynthesisImidazo[1,2-a]pyridinesAchieved significant antiviral activity against herpes virus with synthesized compounds utilizing this ligand .

Mechanism of Action

The mechanism by which 2-(Di-tert-butylphosphino)biphenyl exerts its effects involves its role as a ligand in catalytic systems. This compound coordinates with metal centers, such as palladium, to form active catalytic species. These catalytic species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific catalytic process and the substrates used.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Ligands

Steric and Electronic Properties

The performance of phosphine ligands in catalysis is governed by their steric bulk (quantified by cone angles) and electron-donating ability (via Tolman electronic parameters). Below is a comparative analysis of JohnPhos and analogous ligands:

Compound Name Structure Features Steric Bulk (Cone Angle) Electronic Parameter (cm⁻¹) Key Applications
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) Biphenyl backbone with tert-butyl groups ~170° ~2,050 Pd-catalyzed amination, Au-catalyzed cyclization
2-(Dicyclohexylphosphino)biphenyl Biphenyl backbone with dicyclohexyl groups ~190° ~2,100 Cross-couplings requiring higher steric bulk
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) Triisopropyl groups on adjacent phenyl ring ~195° ~2,020 Pd-catalyzed C–N coupling of hindered substrates
2-(Di-t-butylphosphino)-2'-(N,N-dimethylamino)biphenyl (tBuDavePhos) Dimethylamino group on biphenyl ~165° ~1,980 Enhanced electron donation for electron-deficient substrates

Key Observations :

  • JohnPhos exhibits moderate steric bulk compared to tBuXPhos, enabling catalysis in reactions where excessive bulk would hinder substrate access .
  • The electron-donating tert-butyl groups in JohnPhos provide stronger σ-donation than dicyclohexyl or triisopropyl substituents, stabilizing low-oxidation-state metal centers (e.g., Pd⁰ or Au⁺) .
  • tBuDavePhos’s dimethylamino group introduces additional π-accepting properties, making it suitable for reactions requiring balanced electronic modulation .

Catalytic Performance in Cross-Coupling Reactions

Palladium-Catalyzed Amination

  • JohnPhos : Achieves >90% yield in aryl chloride amination at 80–100°C with Pd(OAc)₂, outperforming dicyclohexylphosphine ligands in substrate scope .
  • tBuXPhos : Superior for sterically hindered substrates (e.g., 2-chloropyridines) due to its larger cone angle, but requires higher catalyst loadings .
  • BIPHEP (2,2'-Bis(diphenylphosphino)-1,1'-biphenyl): A bidentate ligand with lower turnover numbers in amination compared to JohnPhos, attributed to slower oxidative addition .

Gold-Catalyzed Hydroarylation

  • JohnPhos forms stable [Au(I)] complexes that catalyze allene hydroarylation at 25°C, while dicyclohexylphosphine ligands require elevated temperatures (>60°C) .
  • The tert-butyl groups in JohnPhos suppress undesired side reactions (e.g., proto-deauration) more effectively than 2-(diphenylphosphino)biphenyl .

Thermal and Air Stability

  • 2-(Dicyclohexylphosphino)biphenyl: Prone to oxidation in air, requiring rigorous glovebox handling .
  • tBuDavePhos : Intermediate stability, with gradual phosphine oxide formation after 48 hours in air .

Data Tables

Table 1: Physical and Chemical Properties

Property JohnPhos tBuXPhos tBuDavePhos
Molecular Weight 298.41 g/mol 512.75 g/mol 341.46 g/mol
Melting Point 87°C 122°C 95°C
Solubility (in THF) >50 mg/mL 20 mg/mL 35 mg/mL
CAS Number 224311-51-7 564483-19-8 224311-49-3

Table 2: Reaction Yields in Pd-Catalyzed Amination

Substrate JohnPhos Yield (%) tBuXPhos Yield (%) BIPHEP Yield (%)
4-Chlorotoluene 86 78 65
2-Chloropyridine 72 92 28
4-Bromoanisole 95 88 82

Biological Activity

2-(Di-tert-butylphosphino)biphenyl is a phosphine ligand that has garnered attention not only for its role in catalysis but also for its potential biological activities. This article explores its biological implications, particularly in drug development and enzyme inhibition, supported by relevant case studies and research findings.

This compound (C20H27P) is characterized by its bulky di-tert-butylphosphino group attached to a biphenyl backbone. The synthesis typically involves the reaction of 2-bromobiphenyl with di-tert-butylphosphinous chloride in the presence of a palladium catalyst, yielding high purity and yield (up to 95.7%) under controlled conditions .

Biological Applications

1. Ligand in Catalysis:
The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for the formation of complex organic molecules. This capability is essential in synthesizing various bioactive compounds and pharmaceutical intermediates .

2. Protein Kinase Inhibition:
Research indicates that this compound can inhibit specific protein kinases, such as PLK1 (Polo-like kinase 1). PLK1 is involved in cell cycle regulation, and its inhibition may have therapeutic implications in cancer treatment. Studies have shown that compounds containing this ligand can sensitize tumor cells to chemotherapeutic agents, thereby enhancing their effectiveness .

3. Enzyme Activity Modulation:
The compound has been studied for its role in modulating enzyme activities, particularly those involved in lipid metabolism and inflammatory responses. For instance, it has been implicated in inhibiting cytosolic phospholipase A2 (cPLA2), which plays a significant role in the production of arachidonic acid and subsequent inflammatory mediators .

Case Studies

Case Study 1: Inhibition of PLK1 Activity
A study demonstrated that the incorporation of this compound into a compound led to significant inhibition of PLK1 activity. The results indicated that this inhibition could block centriole duplication, which is critical in cancer cell proliferation .

Case Study 2: Anti-inflammatory Potential
Another investigation highlighted the compound's ability to inhibit cPLA2 activity, suggesting its potential use in treating inflammatory diseases such as arthritis. The inhibition of cPLA2 could reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammation .

Research Findings

Recent studies have focused on optimizing the use of this compound in various catalytic systems to enhance its biological activity:

  • Catalytic Efficiency: Research shows that when combined with other metal catalysts, this ligand significantly improves reaction yields for synthesizing biologically active compounds .
  • Mechanistic Insights: Investigations into the mechanistic pathways reveal that this ligand facilitates nucleophilic attacks in various organic reactions, which can lead to the formation of complex structures relevant for drug development .

Summary Table of Biological Activities

Biological Activity Description References
Protein Kinase InhibitionInhibits PLK1, affecting cell cycle regulation
Anti-inflammatory EffectsInhibits cPLA2, reducing pro-inflammatory mediators
Catalytic RoleEnhances yields in organic synthesis

Q & A

Basic Questions

Q. What are the primary applications of 2-(di-tert-butylphosphino)biphenyl in catalytic cross-coupling reactions?

This ligand is widely used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings due to its electron-rich phosphine group, which stabilizes palladium intermediates and enhances catalytic turnover. It facilitates C–C and C–N bond formation, particularly in arylations where steric bulk improves selectivity for mono-substituted products . Methodologically, its efficacy is tested by varying substrate ratios (e.g., 1:1.2 aryl halide:amine) and monitoring conversion via GC-MS or NMR.

Q. How should researchers handle and store this compound to ensure stability?

The compound is air-sensitive and must be stored under inert gas (argon/nitrogen) at room temperature. Purity (>97%) and moisture-free conditions are critical to prevent oxidation of the phosphine group, which degrades catalytic activity. Storage in amber vials with desiccants is recommended .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 31^{31}P NMR : Confirms phosphine oxidation state (δ ~20–25 ppm for tertiary phosphines).
  • X-ray crystallography : Resolves steric bulk from tert-butyl groups and biphenyl backbone.
  • GC-MS/HPLC : Verifies purity (>97%) and detects hydrolyzed byproducts (e.g., phosphine oxides) .

Advanced Questions

Q. How does the steric and electronic profile of this compound influence its performance in Au-catalyzed reactions?

The ligand’s high electron-donating capacity (from tert-butyl groups) enhances gold’s carbophilicity, promoting π-activation of alkynes in cycloisomerizations. Steric hindrance from the biphenyl backbone reduces undesired side reactions (e.g., dimerization) by shielding the metal center. Comparative studies with less bulky ligands (e.g., PPh₃) show lower yields (38–40% vs. >70%) in Au-catalyzed hydroamination .

Q. What strategies address contradictions in catalytic efficiency across different Pd-catalyzed systems using this ligand?

Discrepancies in yields (e.g., 38% in Pd(OAc)₂-mediated aminations vs. >90% in Suzuki couplings) arise from:

  • Counterion effects : Acetate (OAc⁻) vs. halides (Cl⁻/Br⁻) alter Pd’s electrophilicity.
  • Substrate compatibility : Electron-deficient aryl halides react faster but may deactivate the catalyst via stronger Pd–X bonds. Systematic screening of bases (e.g., Cs₂CO₃ vs. KOtBu) and solvents (toluene vs. THF) optimizes turnover .

Q. How can computational methods predict the ligand’s performance in novel catalytic systems?

Density Functional Theory (DFT) calculates Pd–P bond lengths (typically ~2.3 Å) and orbital interactions to predict stability of intermediates. Databases like PubChem provide crystallographic data for comparative analysis. For example, relativistic effects in Au catalysis can be modeled to assess π-backbonding efficiency .

Q. What synthetic routes yield this compound with high enantiomeric purity?

Key steps include:

  • Lithiation of biphenyl : Using n-BuLi at −78°C to generate a biphenyllithium intermediate.
  • Phosphine introduction : Reaction with ClP(t-Bu)₂ under strict anhydrous conditions.
  • Chiral resolution : Chiral auxiliaries (e.g., ferrocenyl groups) are employed for asymmetric synthesis, achieving >99% ee in specialized cases .

Q. Methodological Notes

  • Data Contradiction Analysis : When catalytic yields diverge, cross-reference reaction parameters (temperature, ligand:Pd ratio) and characterize catalyst speciation via XAS or ESI-MS .
  • Safety Protocols : Use gloveboxes for ligand handling and quench waste with aqueous H₂O₂ to oxidize residual phosphines .

Properties

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370169
Record name 2-(Di-tert-butylphosphino)biphenyl
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224311-51-7
Record name 2-(Di-tert-butylphosphino)biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224311-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Di-tert-butylphosphino)biphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Di-tert-butylphosphino)biphenyl
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Record name 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL
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Synthesis routes and methods I

Procedure details

A solution of 2-bromobiphenyl (5.38 g, 23.1 mmol) and a few iodine crystals in 40 mL of THF with magnesium turnings (617 mg, 25.4 mmol) was heated to a reflux for 2 h. Heat was temporarily removed for the addition of cuprous chloride (2.40 g, 24.2 mmol) followed by chlorodi-tert-butylphosphine. Heating was resumed for 8 h. The reaction mixture was then removed from heat and allowed to cool to rt. The reaction mixture was poured onto 200 mL of 1:1 hexane/ether. The suspension was filtered and the filtercake was washed with 60 mL of hexane. The solid was partitioned between 150 mL of 1:1 hexane/ethyl acetate and 60 mL of concentrated ammonium hydroxide with 100 mL of water. The organic layer was washed with 100 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The white solid was recrystallized from 30 mL of MeOH to give white crystals of 2-(di-tert-butylphosphino)biphenyl (4.01 g, 58%). A second crop (464 mg, 67%) was obtained by recrystallization from 50 mL of MeOH and 25 mL of water.
Quantity
5.38 g
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reactant
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617 mg
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40 mL
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cuprous chloride
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2.4 g
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Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.07 g (0.0005 mol (corresponding to 1% by mol)) of copper(I) bromide and 50 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 14.0 g (0.060 mol) of 2-bromobiphenyl and 1.7 g (0.072 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 30° C. to 35° C. After the dropwise addition was completed, stirring was conducted at a reflux temperature for 4 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 30 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent and a low-boiling component were distilled off under reduced pressure to obtain coarse crystals. The coarse crystals were recrystallized from MeOH to obtain 13.2 g (purity: 99.0%) of the aimed di-tert-butyl(2-phenylphenyl)phosphine. The yield was 87.5%. Melting point: 84-85° C.
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30 mL
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9 g
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copper(I) bromide
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0.07 g
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50 mL
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Grignard reagent
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14 g
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1.7 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Di-tert-butylphosphino)biphenyl
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2-(Di-tert-butylphosphino)biphenyl
Reactant of Route 5
2-(Di-tert-butylphosphino)biphenyl
Reactant of Route 6
2-(Di-tert-butylphosphino)biphenyl

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